(4R,4'R)-2,2'-(Cyclobutane-1,1-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole)
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Overview
Description
(4R,4’R)-2,2’-(Cyclobutane-1,1-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) is a synthetic organic compound characterized by its unique cyclobutane core and dihydrooxazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,4’R)-2,2’-(Cyclobutane-1,1-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) typically involves the following steps:
Formation of the Cyclobutane Core: This can be achieved through [2+2] cycloaddition reactions involving alkenes.
Introduction of Dihydrooxazole Rings: The dihydrooxazole rings can be synthesized via cyclization reactions involving amino alcohols and carbonyl compounds under acidic or basic conditions.
Attachment of tert-Butyl Groups: The tert-butyl groups can be introduced through alkylation reactions using tert-butyl halides in the presence of a strong base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(4R,4’R)-2,2’-(Cyclobutane-1,1-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxazolone derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (4R,4’R)-2,2’-(Cyclobutane-1,1-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, this compound could be explored for its potential as a bioactive molecule. Its dihydrooxazole rings might interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be investigated for its therapeutic potential
Industry
In industry, (4R,4’R)-2,2’-(Cyclobutane-1,1-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) could be used in the development of new materials with unique properties. Its cyclobutane core might impart rigidity and stability to polymers or other materials.
Mechanism of Action
The mechanism of action of (4R,4’R)-2,2’-(Cyclobutane-1,1-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to Enzymes: The compound might inhibit or activate enzymes by binding to their active sites.
Receptor Interaction: It could interact with cell surface or intracellular receptors, modulating signaling pathways.
DNA/RNA Interaction: The compound might bind to nucleic acids, affecting gene expression or replication.
Comparison with Similar Compounds
Similar Compounds
- (4R,4’R)-2,2’-(Cyclobutane-1,1-diyl)bis(4-methyl-4,5-dihydrooxazole)
- (4R,4’R)-2,2’-(Cyclobutane-1,1-diyl)bis(4-ethyl-4,5-dihydrooxazole)
Uniqueness
(4R,4’R)-2,2’-(Cyclobutane-1,1-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) is unique due to its tert-butyl groups, which can influence its chemical reactivity and physical properties. These groups might enhance the compound’s stability and solubility, making it more suitable for certain applications compared to its analogs.
Properties
IUPAC Name |
(4R)-4-tert-butyl-2-[1-[(4R)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]cyclobutyl]-4,5-dihydro-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O2/c1-16(2,3)12-10-21-14(19-12)18(8-7-9-18)15-20-13(11-22-15)17(4,5)6/h12-13H,7-11H2,1-6H3/t12-,13-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUPPKWUWZUIUGE-STQMWFEESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1COC(=N1)C2(CCC2)C3=NC(CO3)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H]1COC(=N1)C2(CCC2)C3=N[C@@H](CO3)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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